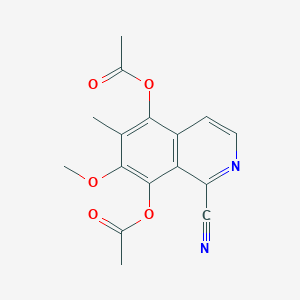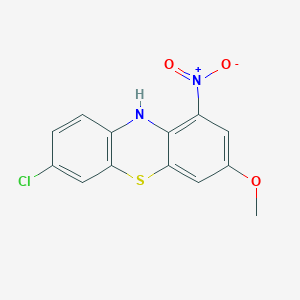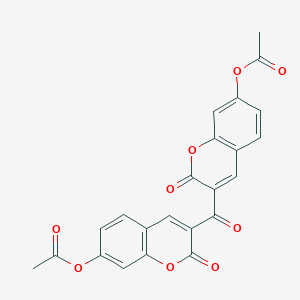
Hexacosane-9,18-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacosane-9,18-diamine is a long-chain aliphatic diamine with the molecular formula C26H56N2. This compound is characterized by its two amino groups located at the 9th and 18th positions of the hexacosane chain. It is a derivative of hexacosane, a straight-chain alkane with 26 carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexacosane-9,18-diamine can be synthesized through a multi-step process involving the functionalization of hexacosane. One common method involves the selective bromination of hexacosane at the 9th and 18th positions, followed by nucleophilic substitution with ammonia or an amine source to introduce the amino groups. The reaction conditions typically require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Hexacosane-9,18-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve solvents like THF or dichloromethane (DCM) and catalysts such as Pd/C.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, amides, and imines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexacosane-9,18-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of hexacosane-9,18-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Hexacosane-9,18-diamine can be compared with other long-chain aliphatic diamines, such as:
Octadecane-1,18-diamine: A shorter-chain diamine with similar functional groups.
Eicosane-1,20-diamine: Another long-chain diamine with 20 carbon atoms.
Tetracosane-1,24-diamine: A diamine with 24 carbon atoms.
This compound is unique due to its specific chain length and the positions of the amino groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
75897-72-2 |
|---|---|
Molekularformel |
C26H56N2 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
hexacosane-9,18-diamine |
InChI |
InChI=1S/C26H56N2/c1-3-5-7-9-13-17-21-25(27)23-19-15-11-12-16-20-24-26(28)22-18-14-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3 |
InChI-Schlüssel |
YLOSAIJODLDJIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(CCCCCCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



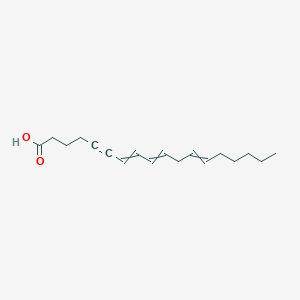

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
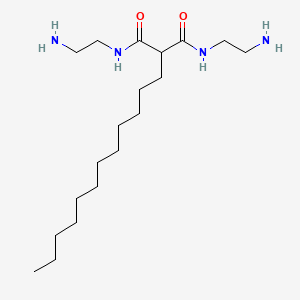
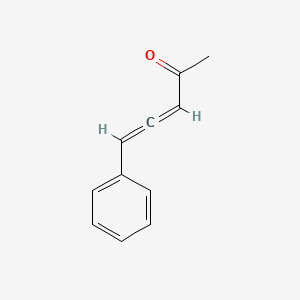
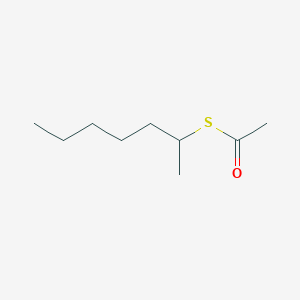
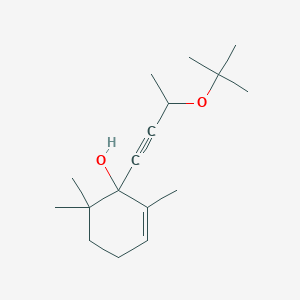
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
